REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH:6]1[CH2:9][N:8]([CH:10](C2C=CC=CC=2)C2C=CC=CC=2)C1)(=[O:3])[CH3:2].Cl>[Pd].C(O)C>[C:1]([NH:4][CH:5]1[CH2:6][CH2:9][NH:8][CH2:10]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at 40° C
|
Type
|
CUSTOM
|
Details
|
When the theoretical quantity of hydrogen has been consumed
|
Type
|
FILTRATION
|
Details
|
it is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH:6]1[CH2:9][N:8]([CH:10](C2C=CC=CC=2)C2C=CC=CC=2)C1)(=[O:3])[CH3:2].Cl>[Pd].C(O)C>[C:1]([NH:4][CH:5]1[CH2:6][CH2:9][NH:8][CH2:10]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at 40° C
|
Type
|
CUSTOM
|
Details
|
When the theoretical quantity of hydrogen has been consumed
|
Type
|
FILTRATION
|
Details
|
it is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH:6]1[CH2:9][N:8]([CH:10](C2C=CC=CC=2)C2C=CC=CC=2)C1)(=[O:3])[CH3:2].Cl>[Pd].C(O)C>[C:1]([NH:4][CH:5]1[CH2:6][CH2:9][NH:8][CH2:10]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at 40° C
|
Type
|
CUSTOM
|
Details
|
When the theoretical quantity of hydrogen has been consumed
|
Type
|
FILTRATION
|
Details
|
it is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |